N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide
Overview
Description
N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide: is an organic compound with the molecular formula C8H10N2O6S2. It is characterized by the presence of both methanesulfonyl and nitrophenyl groups, which contribute to its unique chemical properties. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
CH3SO2Cl+C6H4(NO2)NH2→CH3SO2NH(C6H4NO2)+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Reduction: Formation of N-methanesulfonyl-N-(3-aminophenyl)methanesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The nitro group may also undergo reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
N-methanesulfonyl-N-(4-nitrophenyl)methanesulfonamide: Similar structure but with the nitro group in the para position.
N-methanesulfonyl-N-(2-nitrophenyl)methanesulfonamide: Similar structure but with the nitro group in the ortho position.
N-methanesulfonyl-N-phenylmethanesulfonamide: Lacks the nitro group, leading to different chemical properties.
Uniqueness: N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide is unique due to the presence of the nitro group in the meta position, which influences its reactivity and biological activity. The combination of methanesulfonyl and nitrophenyl groups provides a distinct set of chemical properties that make it valuable in various applications.
Properties
IUPAC Name |
N-methylsulfonyl-N-(3-nitrophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVJGEFPSYRVKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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